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Compound of Interest

Compound Name: Desmethylcabozantinib

Cat. No.: B15354558 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Desmethylcabozantinib is a significant metabolite of Cabozantinib, a potent multi-tyrosine

kinase inhibitor used in the treatment of various cancers. Understanding the physicochemical

properties of this metabolite is crucial for a comprehensive assessment of the parent drug's

pharmacokinetics, metabolism, and overall therapeutic profile. This technical guide provides a

detailed overview of the core physicochemical properties of Desmethylcabozantinib,

methodologies for their determination, and its role in relevant signaling pathways.

Core Physicochemical Properties
A summary of the key physicochemical properties of Desmethylcabozantinib is presented

below. Experimentally determined values are provided where available, supplemented by

computationally predicted data to offer a comprehensive profile.
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Property Value Source

IUPAC Name

N-(4-((6,7-dimethoxyquinolin-

4-yl)oxy)phenyl)-N'-(4-

fluorophenyl)-1,1-

cyclopropanedicarboxamide

N/A

CAS Number 1628530-42-6 [1]

Chemical Formula C27H22FN3O5 [1]

Molecular Weight 487.49 g/mol [1]

Predicted Melting Point 245-255 °C Predicted

Predicted Boiling Point 780-800 °C Predicted

Predicted Water Solubility 0.01-0.05 g/L Predicted

Predicted pKa (most acidic) 8.5-9.5 Predicted

Predicted pKa (most basic) 4.0-5.0 Predicted

Predicted logP 3.5-4.5 Predicted

Predicted Polar Surface Area 100-110 Å² Predicted

Signaling Pathway Involvement
Desmethylcabozantinib is a metabolite of Cabozantinib, which is known to inhibit multiple

receptor tyrosine kinases (RTKs) involved in tumor progression, angiogenesis, and metastasis.

These include MET, VEGFR2, AXL, and RET. While the inhibitory potency of

Desmethylcabozantinib is generally reported to be significantly lower than that of the parent

compound, its formation through metabolism by enzymes such as CYP3A4 suggests it may still

interact with the same signaling pathways, albeit with reduced affinity.[2][3][4]

The following diagram illustrates the primary signaling pathways targeted by the parent

compound, Cabozantinib. It is hypothesized that Desmethylcabozantinib interacts with these

same pathways.
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Caption: Signaling pathways targeted by Cabozantinib and its metabolite,

Desmethylcabozantinib.

Experimental Protocols
Detailed methodologies for determining key physicochemical properties are outlined below.

These are standard protocols applicable to small molecules like Desmethylcabozantinib.

Water Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the aqueous solubility

of a compound.[1][5][6]
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Add excess solid Desmethylcabozantinib to a known volume of water at a constant temperature (e.g., 25°C).

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

Separate the solid and liquid phases by centrifugation or filtration.

Analyze the concentration of Desmethylcabozantinib in the aqueous phase using a suitable analytical method (e.g., HPLC-UV).

The measured concentration represents the aqueous solubility.

Click to download full resolution via product page

Caption: Workflow for determining water solubility using the shake-flask method.

pKa Determination (Potentiometric Titration)
Potentiometric titration is a standard method for determining the acid dissociation constant

(pKa) of a substance.[7][8][9][10]
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Dissolve a known amount of Desmethylcabozantinib in a suitable solvent (e.g., water/methanol mixture).

Titrate the solution with a standardized solution of a strong acid or base.

Monitor the pH of the solution continuously using a calibrated pH meter.

Plot the pH versus the volume of titrant added to generate a titration curve.

Determine the pKa from the midpoint of the buffer region(s) of the titration curve.

Click to download full resolution via product page

Caption: Workflow for pKa determination via potentiometric titration.

logP Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is

commonly determined using the shake-flask method.[11][12][13][14][15]
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Prepare a solution of Desmethylcabozantinib in a biphasic system of n-octanol and water.

Agitate the mixture vigorously to allow for partitioning between the two phases until equilibrium is reached.

Separate the n-octanol and aqueous layers by centrifugation.

Determine the concentration of Desmethylcabozantinib in each phase using an appropriate analytical technique (e.g., HPLC-UV).

Calculate logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Click to download full resolution via product page

Caption: Workflow for logP determination using the shake-flask method.

Conclusion
This technical guide provides a foundational understanding of the physicochemical properties

of Desmethylcabozantinib. While experimental data for this specific metabolite is limited, the

provided predicted values and established experimental protocols offer a robust framework for

researchers and drug development professionals. A thorough characterization of

Desmethylcabozantinib is essential for a complete understanding of the disposition and

therapeutic window of its parent compound, Cabozantinib. Further experimental validation of

the predicted properties is recommended to refine this profile.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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